Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core linked to an azetidine ring modified with a methylsulfonyl group. Its synthesis involves a multi-step process, starting with the preparation of an N-Boc-protected azetidine intermediate (24a), followed by deprotection to yield the hydrochloride salt (24b) and subsequent sulfonylation with methylsulfonyl chloride to introduce the methylsulfonyl moiety . Key spectroscopic data, such as $^{1}\text{H}$ NMR and $^{13}\text{C}$ NMR, confirm the structure, with distinct signals for the azetidine ring (e.g., δ 4.50–3.80 ppm for protons) and the methylsulfonyl group (δ 3.00 ppm for $^{13}\text{C}$) .
Properties
IUPAC Name |
ethyl 2-[2-[(1-methylsulfonylazetidine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5S2/c1-3-20-10(16)4-9-7-21-12(13-9)14-11(17)8-5-15(6-8)22(2,18)19/h7-8H,3-6H2,1-2H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTANKQWIRUNJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate typically involves multiple steps, starting with the formation of the thiazole ring This can be achieved through the reaction of α-haloketones with thiourea under basic conditions The azetidine ring can be synthesized via cyclization reactions involving appropriate amine precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening of catalysts for the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Biological Activities
MSAT exhibits a range of biological activities that make it a candidate for further research in pharmacology. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies indicate that MSAT may possess significant antibacterial properties against multidrug-resistant pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus).
- Antitumor Effects : Research has shown that MSAT can reduce cell viability in various cancer cell lines at concentrations above 10 µM, suggesting potential as an anticancer agent.
- Viral Replication Inhibition : Interaction studies suggest that MSAT may modulate specific proteins involved in viral replication, positioning it as a candidate for antiviral drug development.
Case Study on Antibacterial Efficacy
A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. MSAT demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .
Case Study on Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, MSAT showed a remarkable reduction in cell viability at concentrations above 10 µM. This suggests its potential utility as an anticancer agent .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The azetidine ring can interact with receptor sites, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Azetidine Derivatives with Varying Sulfonyl Groups
- Ethyl 2-(2-(1-(phenylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate (24c): This analog replaces the methylsulfonyl group with a phenylsulfonyl substituent. While the synthesis yield is lower (34% vs. 83% for 24b), the phenylsulfonyl group enhances aromatic interactions in biological systems.
- (±)-Ethyl 2-(2-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-3-carboxamido)thiazol-4-yl)acetate (35a) :
Replacing azetidine with pyrrolidine (a 5-membered ring) increases conformational flexibility. The 4-chlorophenylsulfonyl group introduces electron-withdrawing effects, which may enhance stability but reduce bioavailability compared to the methylsulfonyl analog .
Urea-Functionalized Thiazole-Piperazine Derivatives
Compounds such as 10d and 10e (Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate) feature a piperazine linker and urea group instead of azetidine-sulfonamide. These derivatives exhibit higher synthesis yields (93.4% for 10d vs. 34% for 24c) due to optimized coupling conditions.
Pyrrolidine-Based Derivatives with Hydroxy-Thiazole Moieties
(±)-(Z)-2-(2-((1-((3-Chlorophenyl)sulfonyl)pyrrolidine-3-carbonyl)imino)-3-hydroxy-2,3-dihydrothiazol-4-yl)acetic acid (34): This compound introduces a hydroxy-thiazole ring and a carboxylic acid terminus, contrasting with the ester group in the target compound. The hydroxy group may improve water solubility but reduce membrane permeability. The 3-chlorophenylsulfonyl substituent further modulates electronic properties, as evidenced by distinct $^{1}\text{H}$ NMR shifts (e.g., δ 7.80 ppm for aromatic protons) .
Comparative Data Table
Research Findings and Implications
- Structural Impact on Bioactivity : The azetidine ring’s rigidity in the target compound may favor selective target binding compared to flexible pyrrolidine or piperazine derivatives .
- Sulfonyl Group Effects : Methylsulfonyl groups offer a balance of steric bulk and electronic properties, whereas phenylsulfonyl derivatives may improve binding to hydrophobic pockets but increase molecular weight .
- Synthetic Efficiency : Urea-linked piperazine-thiazole derivatives (e.g., 10d) achieve higher yields due to optimized reaction conditions, highlighting the trade-off between structural complexity and synthetic feasibility .
Biological Activity
Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate is a compound of interest due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various organic reactions involving thiazole derivatives and azetidine carboxamides. The synthesis typically involves the use of coupling reagents and specific reaction conditions to yield the desired product with high purity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
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Antimicrobial Activity
- This compound has demonstrated significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of thiazole compounds often exhibit enhanced antibacterial activity, which may be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
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Antitumor Activity
- Research has shown that thiazole-containing compounds can exhibit antitumor properties. For instance, derivatives similar to this compound have been evaluated against cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The results indicated that certain modifications to the thiazole structure could enhance cytotoxicity against these cancer cells.
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Antioxidant Activity
- Compounds containing thiazole rings have been reported to possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in mitigating cellular damage and may contribute to the overall therapeutic potential of the compound.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing insights into their mechanisms and efficacy:
The mechanisms by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, the compound may reduce oxidative stress within cells, enhancing survival rates in normal tissues while selectively targeting tumor cells.
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm functional groups (e.g., methylsulfonyl, azetidine) and regiochemistry .
- Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., m/z 498.2 [M+H] for derivatives) .
- X-ray crystallography : Monoclinic crystal structures (space group P21/c) reveal bond angles (e.g., 77.89° between thiazole and aromatic rings) and hydrogen-bonding networks critical for stability .
How should researchers design assays to evaluate biological activity, such as antimicrobial or antitumor effects?
Q. Advanced
- Antimicrobial assays :
- Antitumor activity :
How can discrepancies in bioactivity data between studies be resolved?
Advanced
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC) and use reference strains (e.g., ATCC controls) .
- Compound purity : Validate via HPLC (>95% purity) to exclude impurities affecting activity .
- Solubility factors : Use DMSO/carboxymethylcellulose vehicles to ensure consistent bioavailability in in vitro studies .
What computational methods support mechanistic studies of this compound?
Q. Advanced
- Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., FtsZ protein) over 100-ns trajectories to assess binding stability .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron transfer pathways .
- Pharmacophore modeling : Identify critical moieties (e.g., thiazole, methylsulfonyl) for activity against specific enzymes .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Purification bottlenecks : Replace column chromatography with recrystallization or flash distillation for larger batches .
- Thermal sensitivity : Optimize reflux times to prevent decomposition; use jacketed reactors for temperature control .
- Yield reproducibility : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .
How does the compound’s stereochemistry influence its bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
